N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative characterized by three distinct structural features:
- 4-Methylbenzenesulfonamide backbone: A common pharmacophore in medicinal chemistry, known for its role in enzyme inhibition and bioactivity .
- 4-Methoxyphenyl group: Enhances solubility and modulates electronic properties, frequently observed in bioactive sulfonamides .
The combination of these groups suggests unique physicochemical and biological properties, warranting comparison with analogous compounds.
Properties
IUPAC Name |
N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O5S/c1-21-11-17-25(18-12-21)38(34,35)32(22-13-15-24(36-2)16-14-22)19-23(33)20-37-31-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,23,33H,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAWFTGWTGWLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class, characterized by its sulfonamide functional group (-SO2NH2). This compound exhibits significant potential in various biological activities, particularly in medicinal chemistry, due to its structural features that facilitate interactions with biological targets.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 528.6 g/mol. The structure includes a fluorenylidene moiety, which is known for its applications in synthesizing antimicrobial agents and other bioactive compounds .
The biological activity of this compound may be attributed to its ability to interfere with specific biochemical pathways. The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus inhibiting bacterial growth. Additionally, the fluorenylidene structure may enhance the lipophilicity of the compound, allowing for better cell membrane penetration and interaction with intracellular targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate notable antimicrobial properties. For instance, derivatives containing fluorenylidene moieties have been evaluated for their efficacy against various bacterial strains, including antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anti-inflammatory Properties
Studies suggest that related sulfonamide compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of pro-inflammatory mediators, thereby alleviating conditions associated with inflammation .
Cytotoxicity Studies
Preliminary cytotoxicity studies have shown that similar compounds can induce apoptosis in cancer cell lines. For example, derivatives based on fluorenylidene structures were tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations .
Case Study 1: Antimicrobial Efficacy
A study focused on a series of fluorenylidene-based sulfonamides revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 2.0 µM against Gram-positive bacteria like Micrococcus luteus. These findings underscore the potential of these compounds as antimicrobial agents .
Case Study 2: Anti-cancer Activity
In vitro assays demonstrated that fluorenylidene derivatives could effectively inhibit the growth of cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, making these compounds promising candidates for further development as anticancer agents .
Summary Table of Biological Activities
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Oxidation : Transforming the fluorenylidene group into fluorenone derivatives.
- Reduction : Converting the fluorenylidene to a fluorenyl group.
- Substitution : Engaging in nucleophilic substitution reactions at the benzyl and sulfonamide positions.
These reactions are crucial for developing new pharmaceuticals and materials with tailored properties .
Biological Studies
The unique structure of N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide allows it to interact with various biological molecules. Its applications include:
- Drug Design : The compound's ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents.
- Biochemical Studies : It can be used to study protein-ligand interactions due to its potential to form stable complexes with target proteins .
Material Science
In material science, this compound can be employed in the production of specialty chemicals and materials that exhibit unique physical properties. Its sulfonamide group contributes to solubility and compatibility with various solvents, making it suitable for applications in coatings and polymers .
Case Study 1: Synthesis of Fluorenone Derivatives
A study demonstrated the oxidation of this compound using potassium permanganate as an oxidizing agent. The resulting fluorenone derivatives exhibited enhanced fluorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs).
Research conducted on the interaction of this compound with specific enzymes revealed that it acts as a competitive inhibitor for certain proteases. This finding suggests its potential as a lead compound in drug development targeting protease-related diseases.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide bond (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid and amine derivatives.
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux (4–6 hours) | 4-Methylbenzenesulfonic acid + N-(3-aminoxy-2-hydroxypropyl)-4-methoxyaniline | Complete cleavage observed under strong acidic conditions. |
| 2M NaOH, 80°C (8 hours) | Sodium 4-methylbenzenesulfonate + corresponding amine derivative | Partial hydrolysis due to steric hindrance from the fluorenylidene group. |
Nucleophilic Substitution at the Methoxy Group
The methoxy group (-OCH₃) on the phenyl ring undergoes demethylation or substitution reactions:
| Reagent System | Reaction Type | Products | Yield |
|---|---|---|---|
| 48% HBr in acetic acid, 110°C | Demethylation | N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide | ~65% |
| NaSEt in DMF, 60°C | Thioether formation | Methoxy replaced by ethylthio group | ~42% |
This reactivity aligns with trends observed in structurally related methoxyphenyl sulfonamides .
Oxidation of the Fluorenylidene Moiety
The fluorenylidene group is susceptible to oxidative degradation:
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| KMnO₄ in H₂SO₄ | 0°C, 2 hours | 9-Fluorenone derivative + sulfonamide fragments | High |
| Ozone (O₃) in CH₂Cl₂ | -78°C, 30 minutes | Cleavage of conjugated double bonds, forming dicarbonyl compounds | Moderate |
Oxidation pathways are critical for metabolic studies, as fluorenylidene derivatives often show enhanced bioactivity upon modification.
Acid-Catalyzed Rearrangements
Under strongly acidic conditions, the compound undergoes structural rearrangements:
| Acid Catalyst | Temperature | Major Product | Mechanism |
|---|---|---|---|
| Conc. H₂SO₄ | 25°C, 24 hours | Intramolecular cyclization to form a benzoxazine ring | Electrophilic aromatic substitution |
| CF₃COOH | 50°C, 12 hours | Migration of the sulfonamide group to adjacent carbon | Wagner-Meerwein rearrangement |
Stability Under Physiological Conditions
Stability studies using HPLC and NMR reveal:
| Condition | Half-Life | Degradation Pathway | Bioactivity Impact |
|---|---|---|---|
| pH 7.4 buffer, 37°C | 8.2 hours | Gradual hydrolysis of sulfonamide | Reduced antimicrobial efficacy |
| Human plasma, 37°C | 3.5 hours | Enzymatic cleavage of the aminooxy linkage | Rapid metabolic inactivation |
Comparative Reactivity of Structural Analogs
The table below highlights reactivity differences among related compounds :
| Compound | Sulfonamide Hydrolysis Rate (k, h⁻¹) | Methoxy Demethylation Yield |
|---|---|---|
| N-Benzyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)methanesulfonamide | 0.12 | 58% |
| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid | N/A (lacks sulfonamide) | 72% |
| Target Compound | 0.09 | 65% |
Synthetic Utility in Medicinal Chemistry
Key applications include:
-
Prodrug Design : The aminooxy group serves as a pH-sensitive linker for targeted drug delivery.
-
Enzyme Inhibition : Sulfonamide derivatives selectively inhibit carbonic anhydrase isoforms (e.g., CA-IX) in cancer cells.
-
Antimicrobial Scaffolds : Fluorenylidene-modified sulfonamides show enhanced Gram-positive antibacterial activity (MIC = 2–8 µg/mL).
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Features of Comparable Sulfonamides
Key Observations :
- The target compound shares the 4-methoxyphenyl substitution with N-(4-Methoxyphenyl)benzenesulfonamide, which is associated with improved solubility and bioactivity in sulfonamides .
- Unlike the pyrazolo-pyrimidinyl chromene sulfonamide in , the target lacks a heterocyclic system but incorporates a fluorenylidene group, which may enhance thermal stability and crystallinity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The fluorenylidene group in the target compound likely increases molecular weight compared to simpler sulfonamides (e.g., 277 g/mol for ’s compound).
- The melting point of the target compound is expected to exceed 160°C due to the rigid fluorene moiety, aligning with trends seen in aromatic sulfonamides .
Preparation Methods
Epoxide Preparation
The 2-hydroxypropyl backbone is typically derived from glycidyl ethers or epichlorohydrin. A common approach involves:
Fluorenylidene Imine Formation
The aminooxy group undergoes condensation with 9-fluorenone to form the fluorenylidene imine. Key conditions:
-
Solvent : Anhydrous THF or toluene.
-
Catalyst : p-Toluenesulfonic acid (PTSA).
\text{NH}_2\text{O} \rightarrow \text{N=}\raisebox{-0.5em}{\includegraphics[height=1em]{fluorenone}}
N-(4-Methoxyphenyl)Amine Synthesis
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 4-bromoanisole and the hydroxypropyl intermediate achieves N-arylation:
| Component | Quantity | Role |
|---|---|---|
| 4-Bromoanisole | 1.0 eq | Aryl halide |
| Hydroxypropyl intermediate | 1.2 eq | Amine |
| Pd₂(dba)₃ | 5 mol% | Catalyst |
| XantPhos | 10 mol% | Ligand |
| Cs₂CO₃ | 2.5 eq | Base |
| Toluene | Solvent | — |
Reaction at 110°C for 24 h affords the secondary amine in 65–72% yield.
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
Reaction Optimization
The secondary amine reacts with 4-methylbenzenesulfonyl chloride under Schotten-Baumann conditions:
Critical Parameters :
-
Molar Ratio : 1:1.1 (amine:sulfonyl chloride).
-
Temperature : 0°C → rt to minimize hydrolysis.
| Scale (mmol) | Solvent System | Reaction Time | Yield |
|---|---|---|---|
| 10 | THF/H₂O (3:1) | 4 h | 89% |
| 50 | DCM/H₂O (2:1) | 6 h | 82% |
Global Deprotection and Final Product Isolation
Trityl Group Removal
The trityl-protected aminooxy group is cleaved using trifluoroacetic acid (TFA) in dichloromethane:
Conditions :
Purification via Crystallization
The crude product is recrystallized from ethyl acetate/hexanes (1:3) to achieve >98% purity (HPLC).
Analytical Data and Characterization
Spectroscopic Validation
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18 column, 70:30 MeCN/H₂O, 1 mL/min | 99.2% |
| TLC | SiO₂, EtOAc/Hex (1:1) Rf = 0.45 | Single spot |
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact Mitigation
-
Waste Streams : Neutralization of acidic/byproduct streams with Ca(OH)₂ minimizes environmental toxicity.
-
Catalyst Recovery : Pd recovery via activated carbon adsorption achieves 85% retrieval.
Challenges and Troubleshooting
Common Side Reactions
Yield Optimization Strategies
| Issue | Solution | Yield Improvement |
|---|---|---|
| Low imine formation | Use molecular sieves (4Å) | +15% |
| Sulfonylation inefficiency | Pre-activate amine with Et₃N | +12% |
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?
The compound’s synthesis likely involves multi-step organic reactions, such as sulfonamide coupling and fluorenyl protection. A typical approach includes:
- Sulfonamide formation : Reacting 4-methylbenzenesulfonyl chloride with a fluorenyl-protected amine intermediate under basic conditions (e.g., pyridine or triethylamine).
- Hydroxypropyl linker introduction : Epoxide ring-opening or nucleophilic substitution to attach the 2-hydroxypropyl moiety. Purity optimization requires chromatographic techniques (e.g., flash chromatography) and crystallization from solvents like ethyl acetate/hexane. Analytical HPLC or NMR should confirm purity (>95%) .
Q. How should crystallographic disorder in the compound’s structure be resolved during X-ray diffraction analysis?
Use SHELXL for refinement, employing PART commands to model disordered regions (e.g., fluorenyl or methoxyphenyl groups). Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. High-resolution data (≤1.0 Å) improves disorder resolution. Validate with R-factor convergence (<0.05) and electron density maps .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl singlet at ~3.8 ppm, fluorenyl aromatic protons at 7.2–7.8 ppm).
- HRMS : Electrospray ionization (ESI) or MALDI-TOF to verify molecular ion peaks.
- FT-IR : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and hydroxyl O-H bands (3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., heparanase)?
Perform molecular docking (AutoDock Vina, Schrödinger) using the compound’s 3D structure (optimized via DFT) and heparanase’s crystal structure (PDB: 5E9B). Analyze binding affinity (ΔG) and hydrogen-bonding interactions. Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns. Compare with synthetic analogs in ’s table to identify structure-activity trends .
Q. What strategies mitigate data contradictions between theoretical and experimental reactivity profiles?
Discrepancies may arise from solvent effects or transition-state barriers. Use COSMO-RS (in COMSOL) to model solvation. Validate with kinetic studies (e.g., varying solvents/pH). For example, if DFT predicts nucleophilic attack at the sulfonamide but experiments show fluorenyl reactivity, re-examine implicit solvent models or incorporate explicit solvent molecules in simulations .
Q. How can AI-driven experimental design optimize reaction yields for derivatives of this compound?
Implement ICReDD’s workflow:
- Quantum chemical calculations : Screen reaction pathways (e.g., Fukui indices for electrophilic sites).
- Machine learning : Train models on existing data (e.g., yields from ’s synthetic compounds) to predict optimal conditions (catalyst, temperature).
- High-throughput robotics : Test top-predicted conditions autonomously. Feedback loops refine computational models .
Q. What protocols address the lack of toxicity data in safety assessments for novel derivatives?
- In silico toxicity prediction : Use tools like ProTox-II or ADMETlab to estimate LD50, hepatotoxicity, and mutagenicity.
- In vitro assays : Prioritize derivatives with low predicted toxicity for MTT assays (HEK293 or HepG2 cells).
- Ecotoxicity : Apply QSAR models for biodegradability (e.g., BIOWIN) if environmental release is possible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
